molecular formula C20H21N3O3S B2613947 N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305377-33-7

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2613947
CAS No.: 305377-33-7
M. Wt: 383.47
InChI Key: KCUGCBSATGXGKB-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzothiazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative.

    Introduction of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution, where the nitrogen atom of morpholine displaces a leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol are often used depending on the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An antibacterial agent with a similar morpholine and phenyl structure.

    Rivaroxaban: An anticoagulant with a benzothiazinone core.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(13-18-20(25)22-16-3-1-2-4-17(16)27-18)21-14-5-7-15(8-6-14)23-9-11-26-12-10-23/h1-8,18H,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGCBSATGXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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